molecular formula C13H21NO5 B2581943 2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid CAS No. 2137844-54-1

2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid

Cat. No.: B2581943
CAS No.: 2137844-54-1
M. Wt: 271.313
InChI Key: UAHRSRFBWCNQER-UHFFFAOYSA-N
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Description

2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid is a useful research compound. Its molecular formula is C13H21NO5 and its molecular weight is 271.313. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

This compound is involved in the synthesis of biologically active compounds through intermolecular reactions. Amirani Poor et al. (2018) developed an intermolecular Ugi reaction using gabapentin with glyoxal and cyclohexyl isocyanide or aromatic aldehyde and tert-butyl isocyanide under mild conditions to produce novel classes of compounds in good to excellent yields. This presents a method for creating diverse chemical structures with potential biological activities, highlighting the versatility of spirocyclic and acyclic compounds in chemical synthesis (Amirani Poor et al., 2018).

Catalytic Processes

Research by Cheung et al. (2006) on carbonylation of methanol and dimethyl ether on acidic zeolites and polyoxometallate clusters uses similar principles of reactivity and catalysis that could be applied to compounds like 2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid. This study exemplifies how specific functional groups in compounds can catalyze reactions with industrial significance, such as the production of acetic acid from methanol carbonylation (Cheung et al., 2006).

Advanced Synthesis Techniques

The work by Wang et al. (2018) on the synthesis of azaspiro[4.5]trienones via oxidative 1,2-difunctionalization of alkynes demonstrates advanced synthetic strategies that could be relevant for modifying or creating derivatives of this compound. This research shows the potential for innovative approaches to construct complex molecules with defined stereochemistry, which is crucial for the development of pharmaceuticals and materials science (Wang et al., 2018).

Antioxidant Properties

Johansson et al. (2010) explored the antioxidant characteristics of a material by modifying the phenolic moiety, indicating the potential for chemical compounds like this compound to serve as antioxidants. This research suggests that specific structural modifications can significantly enhance the efficacy of antioxidants, which is essential for applications in biology and materials science (Johansson et al., 2010).

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-13(7-14)5-9(18-8-13)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHRSRFBWCNQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137844-54-1
Record name 2-{2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid
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